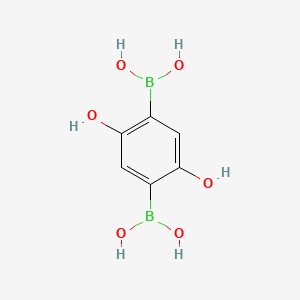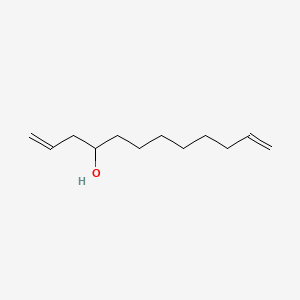![molecular formula C10H19NO4 B13404277 n-[(r)-1-Carbethoxybutyl]-(s)-alanine](/img/structure/B13404277.png)
n-[(r)-1-Carbethoxybutyl]-(s)-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[®-1-Carbethoxybutyl]-(S)-alanine is a chiral amino acid derivative. This compound is notable for its unique stereochemistry, which plays a crucial role in its chemical behavior and applications. It is often used in the synthesis of pharmaceuticals and as a building block in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[®-1-Carbethoxybutyl]-(S)-alanine typically involves the esterification of alanine with ®-1-carbethoxybutyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: On an industrial scale, the production of N-[®-1-Carbethoxybutyl]-(S)-alanine may involve more efficient catalytic processes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of chiral catalysts can be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: N-[®-1-Carbethoxybutyl]-(S)-alanine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the carbethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
N-[®-1-Carbethoxybutyl]-(S)-alanine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound can be used in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific chiral centers.
Industry: It is utilized in the production of fine chemicals and as a precursor in the manufacture of various industrial products.
Mechanism of Action
The mechanism by which N-[®-1-Carbethoxybutyl]-(S)-alanine exerts its effects is largely dependent on its interaction with specific molecular targets. Its chiral nature allows it to fit into enzyme active sites or receptor binding pockets in a highly specific manner, influencing biochemical pathways and physiological responses.
Comparison with Similar Compounds
N-[(S)-1-Carbethoxybutyl]-®-alanine: This is a stereoisomer of N-[®-1-Carbethoxybutyl]-(S)-alanine and has similar chemical properties but different biological activities due to its stereochemistry.
Alanine derivatives: Other derivatives of alanine with different substituents can be compared in terms of their reactivity and applications.
Uniqueness: N-[®-1-Carbethoxybutyl]-(S)-alanine is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of chiral pharmaceuticals and in studies involving chiral recognition and catalysis.
Properties
Molecular Formula |
C10H19NO4 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid |
InChI |
InChI=1S/C10H19NO4/c1-4-6-8(10(14)15-5-2)11-7(3)9(12)13/h7-8,11H,4-6H2,1-3H3,(H,12,13)/t7-,8+/m0/s1 |
InChI Key |
AUVAVXHAOCLQBF-JGVFFNPUSA-N |
Isomeric SMILES |
CCC[C@H](C(=O)OCC)N[C@@H](C)C(=O)O |
Canonical SMILES |
CCCC(C(=O)OCC)NC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


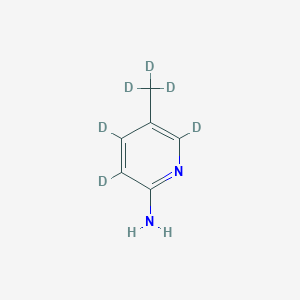
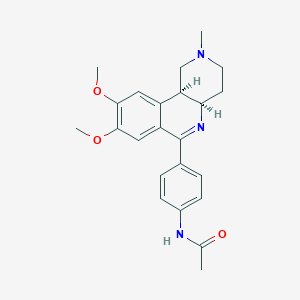
![2-(3,4-Dimethoxyphenyl)-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13404211.png)
![2-(Propan-2-ylideneamino)oxyethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B13404213.png)
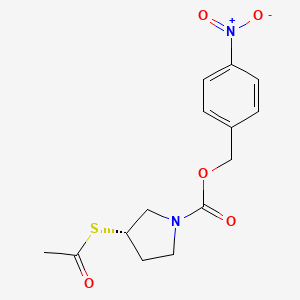
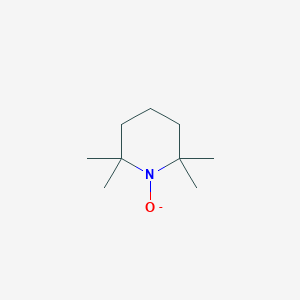
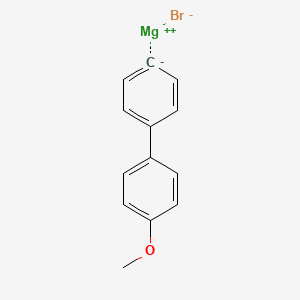
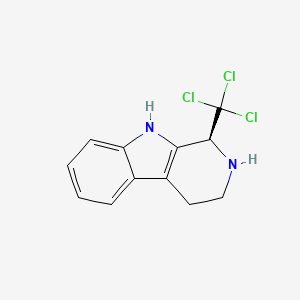
![3-(4-Methoxyphenoxy)-2-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methylamino]-3-oxopropanoic acid](/img/structure/B13404233.png)
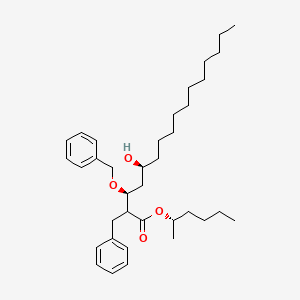
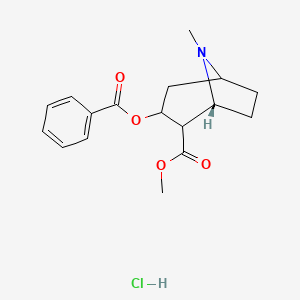
![Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-, methyl ester](/img/structure/B13404259.png)
